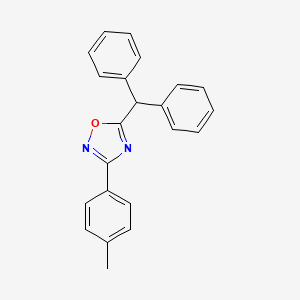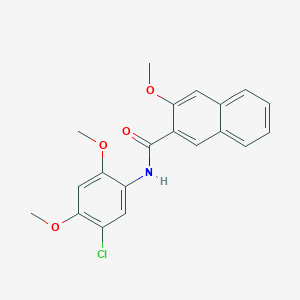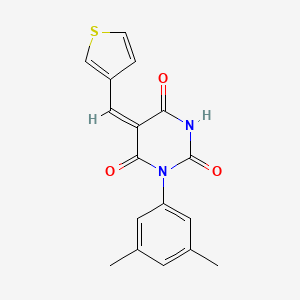![molecular formula C20H14Cl2N2O2S B4900622 3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)
3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide, also known as CCT251545, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has been shown to have potent anti-cancer activity in preclinical studies, and it is currently being investigated in clinical trials.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide involves inhibition of the protein kinase PAK4. PAK4 is involved in a number of cellular processes that are important for cancer cell survival and proliferation, including cell migration, invasion, and survival. By inhibiting PAK4, this compound is able to induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of blood vessels, which is important for the growth and spread of tumors. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide for lab experiments is its potency and specificity. This compound has been shown to have potent anti-cancer activity at low concentrations, and it is highly specific for PAK4. This makes it a useful tool for studying the role of PAK4 in cancer cell biology. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of combination therapies that include this compound. For example, this compound has been shown to synergize with other anti-cancer agents, such as paclitaxel and doxorubicin. Another area of interest is the development of more potent and selective inhibitors of PAK4, which could have even greater anti-cancer activity than this compound. Finally, there is interest in exploring the role of PAK4 in other diseases, such as neurological disorders.
Métodos De Síntesis
The synthesis of 3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide involves a multi-step process that begins with the reaction of 4-chlorophenol with 4-nitrophenyl chloroformate to form the intermediate 4-nitrophenyl 4-chlorophenyl carbonate. This intermediate is then reacted with 4-(4-chlorophenoxy)aniline to form the key intermediate, which is subsequently treated with thiosemicarbazide and acetic anhydride to yield the final product, this compound.
Aplicaciones Científicas De Investigación
3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have demonstrated that this compound has potent anti-cancer activity, particularly against solid tumors such as breast, lung, and colon cancers.
Propiedades
IUPAC Name |
3-chloro-N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S/c21-14-4-8-17(9-5-14)26-18-10-6-16(7-11-18)23-20(27)24-19(25)13-2-1-3-15(22)12-13/h1-12H,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEFNWJPUONEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4900554.png)
![1-(3-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900570.png)

![N-(3,4-dimethylphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4900586.png)



![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)
![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4900635.png)

![6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4900653.png)
![2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4900657.png)
